molecular formula C5H5F4N3S B13161111 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13161111
M. Wt: 215.17 g/mol
InChI Key: USNXNNQTJGPKRC-UHFFFAOYSA-N
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Description

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the tetrafluoroethyl group: This step involves the reaction of the triazole intermediate with a tetrafluoroethylating agent, such as tetrafluoroethylene or its derivatives, under controlled conditions.

    Thiol functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or electrophiles like acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.

    Pathways: The compound may inhibit or modulate enzymatic activity, leading to altered metabolic pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the tetrafluoroethyl group, which may result in different biological activities and chemical properties.

    5-(1,1,2,2-Tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and applications.

Uniqueness

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H5F4N3S

Molecular Weight

215.17 g/mol

IUPAC Name

4-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H5F4N3S/c1-12-3(10-11-4(12)13)5(8,9)2(6)7/h2H,1H3,(H,11,13)

InChI Key

USNXNNQTJGPKRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C(C(F)F)(F)F

Origin of Product

United States

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